molecular formula C20H24N2O3 B1678811 Rankinidine CAS No. 106466-66-4

Rankinidine

Cat. No. B1678811
M. Wt: 340.4 g/mol
InChI Key: ZXRGGMATGWCUBP-ZJQJSZDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rankinidine is a humantenine-type alkaloid isolated from Gelsemium . It’s also known as 4-demethylhumantenine .


Molecular Structure Analysis

The molecular structure of Rankinidine is influenced by various intramolecular hydrogen bonds . These bonds play a crucial role in the structural rearrangements leading to the folding process . The geometry of the Rankinidine molecule is mainly determined by these hydrogen bonds .

Scientific Research Applications

Metabolic Pathways and Species-Specific Differences

  • Study: "A High Resolution Mass Spectrometric Approach to a Qualitative and Quantitative Comparative Metabolism of the Humantenine-type alkaloid Rankinidine" (Gong et al., 2022).
  • Key Findings: This study explored the in vitro metabolic pathways of Rankinidine, identifying 11 metabolites and five main metabolic pathways. It revealed significant species-specific differences in the metabolism of Rankinidine in various liver microsomes (human, rat, goat, pig). The main metabolic pathway in pig and goat liver microsomes was oxidation, while in humans and rats, it was demethylation and reduction. These insights are crucial for understanding Rankinidine's metabolism across different species and could inform future in vivo studies and the development of treatments based on Rankinidine (Gong et al., 2022).

Future Directions

The future research directions for Rankinidine could involve elucidating the major in vitro metabolic pathways of Rankinidine and comparing the formation of its metabolites in human, rat, goat, and pig liver microsomes . This could help to explain the mechanism behind the toxicity differences of Rankinidine .

properties

IUPAC Name

(7Z)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-12-10-21-16-9-20(18-8-13(12)14(16)11-25-18)15-6-4-5-7-17(15)22(24-2)19(20)23/h3-7,13-14,16,18,21H,8-11H2,1-2H3/b12-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRGGMATGWCUBP-KGVSQERTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rankinidine

CAS RN

106466-66-4
Record name Rankinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106466664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
Y Schun, GA Cordell - Journal of natural products, 1986 - ACS Publications
A new oxindole alkaloid, rankinidine (1), has been isolated from the MeOH extract of the stem of Gelsemium rankinii. Its structure was elucidated by comparison with an analog, …
Number of citations: 21 pubs.acs.org
MD Gong, JY Qin, MT Zuo, XJ Qi, Y Wu… - Rapid …, 2022 - Wiley Online Library
… In the study reported here, LC/QTOF was used to compare the rankinidine metabolic … and analyze rankinidine metabolites. This work will certainly support future studies of rankinidine …
LZ Lin, GA Cordell, CZ Ni, J Clardy - Journal of natural products, 1989 - ACS Publications
… at mlz 310 (Q9H22N2O2), 30 amu less than that of rankinidine [2], and a strong peak at mlz 164, … identical with those of rankinidine [2], except that 1 has no N-OMe group. Analysis of the …
Number of citations: 63 pubs.acs.org
P Drouhin - 2015 - etheses.whiterose.ac.uk
… rankinidine (VI) is presented. Towards this end, the application of the copper(II)-mediated cyclisation for the formation of the oxindole core of rankinidine (VII) is presented (Chapter 4). …
Number of citations: 1 etheses.whiterose.ac.uk
X Shen, J Ma, X Wang, C Wen, M Zhang - BioMed Research …, 2020 - hindawi.com
… AUC(0-t) of rankinidine and gelsemine were lower than that of the other nine alkaloids, at 2.2±0.8 ng/mL ∗ h and 1.7±0.5 ng/mL ∗ h, respectively. The difference in the absorption of the …
Number of citations: 17 www.hindawi.com
M Kitajima, H Kobayashi, N Kogure, H Takayama - Tetrahedron, 2010 - Elsevier
… indicated that 2 has an extra oxygen atom compared to rankinidine (10). The 1 H NMR spectrum was very similar to that of rankinidine (10) and included signals assignable to an N a -…
Number of citations: 23 www.sciencedirect.com
J Franke, J Kim, JP Hamilton, D Zhao… - …, 2019 - Wiley Online Library
… rankinidine in G. sempervirens. A) Structures and reactions of indole methoxylation of C. … C) LCMS profiles of in vitro assays showing oxindole C-11 hydroxylation of rankinidine/…
N Kogure, H Kobayashi, N Ishii, M Kitajima… - Tetrahedron …, 2008 - Elsevier
… From a biogenetic point of view, 1 would originate in rankinidine (3) and gelsemide (4), 11 a coexisting iridoid in this plant, via the Michael-type addition, followed by ring opening of the …
Number of citations: 24 www.sciencedirect.com
ZJ Liu, RR Lu - The alkaloids: chemistry and pharmacology, 1988 - Elsevier
… The mass spectrum of rankinidine displays a molecular ion peak at m/z 340, the facile loss of a … The 'H-NMR spectrum of rankinidine is in close agreement with that of humantenine …
Number of citations: 52 www.sciencedirect.com
D Ponglux, S Wongseripipatana, S Subhadhirasakul… - Tetrahedron, 1988 - Elsevier
Chemical investigation of the roots of Gelsemium elegans collected in Thailand resulted in the isolation of the new indole alkaloids, 16-epi-voacarpine, 19-hydroxydihydrogelsevirine, …
Number of citations: 116 www.sciencedirect.com

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